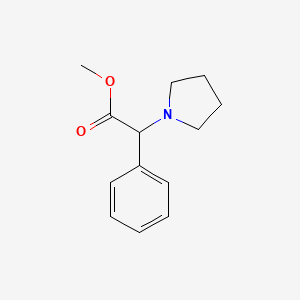
Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate
Descripción general
Descripción
“Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate” is an analytical reference standard that is structurally similar to known stimulants . It is also known as α-PHiP or α-PiHP, a stimulant drug of the cathinone class that has been sold online as a designer drug .
Molecular Structure Analysis
The molecular formula of “Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate” is C16H23NO . Its molar mass is 245.366 g·mol −1 . The structural analysis of this compound shows that it is a positional isomer of pyrovalerone .Aplicaciones Científicas De Investigación
Drug Discovery
“Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate” is structurally similar to known stimulants . The pyrrolidine ring in its structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Forensic Chemistry & Toxicology
This compound is used as an analytical reference standard in forensic chemistry and toxicology . It helps in the identification and quantification of structurally similar stimulants in forensic samples .
Organic Synthesis
“Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate” is used in organic synthesis. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are described in the literature .
Materials Science
This compound is known for its versatile properties and finds applications in materials science. However, the exact applications in this field are not specified in the available resources.
Biological Activity Studies
The different stereoisomers and the spatial orientation of substituents in “Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate” can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This makes it useful in studying the structure-activity relationship (SAR) of the studied compounds .
Alkylaminophenol Compound Synthesis
“Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate” can be used in the synthesis of new alkylaminophenol compounds . These compounds are biologically important and can be synthesized by the Petasis reaction .
Mecanismo De Acción
Target of Action
Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate is a chemical compound that is structurally similar to known stimulants It is structurally similar to α-pihp, which acts as a norepinephrine–dopamine reuptake inhibitor . Therefore, it is plausible that Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate may also target the dopamine transporter.
Mode of Action
Based on its structural similarity to α-pihp, it may act as a norepinephrine–dopamine reuptake inhibitor . This means that it could potentially block the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft and prolonged neuron signaling.
Biochemical Pathways
If it acts similarly to α-pihp, it may affect the dopaminergic and noradrenergic systems . These systems are involved in various physiological processes, including mood regulation, reward, and alertness.
Result of Action
If it acts similarly to α-pihp, its use could potentially result in compulsive redosing, addiction, anxiety, paranoia, and psychosis .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-phenyl-2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTLFQBLMSATNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342464 | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate | |
CAS RN |
100609-39-0 | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100609390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA83S96874 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

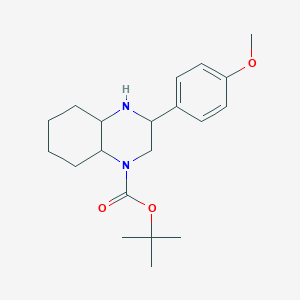
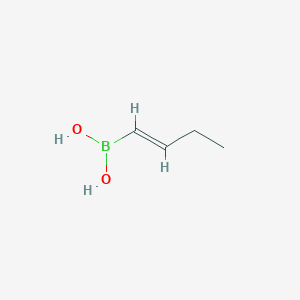
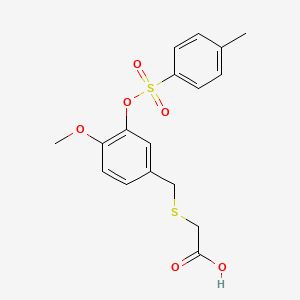
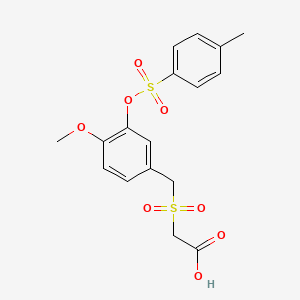
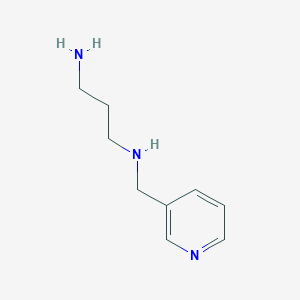
![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)
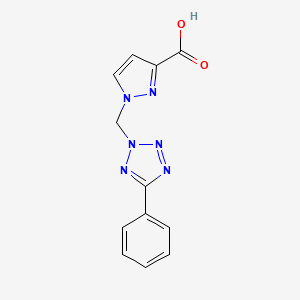

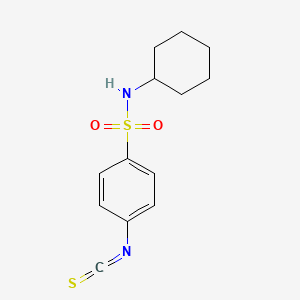
![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)